

# quizalofop-P-ethyl cholestatic hepatocellular liver injury mechanism

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## Compound Focus: Quizalofop

CAS No.: 76578-12-6

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## Reported Case of Human Hepatotoxicity

A documented case of a farmer exposed to **quizalofop**-p-ethyl provides the most direct evidence of its potential to cause liver injury in humans [1].

- **Clinical Presentation:** The patient developed **obstructive cholestasis** and was diagnosed with a **mixed cholestatic/hepatocellular liver injury** after other causes were ruled out [1].
- **Outcome:** The patient was treated with ursodeoxycholic acid and prednisolone and made a full recovery about 70 days after exposure [1].
- **Causality:** The study concluded that **quizalofop**-p-ethyl can induce this type of liver injury and should be considered a potential cause in patients with relevant occupational exposure [1].

## Proposed Mechanisms and Research Clues

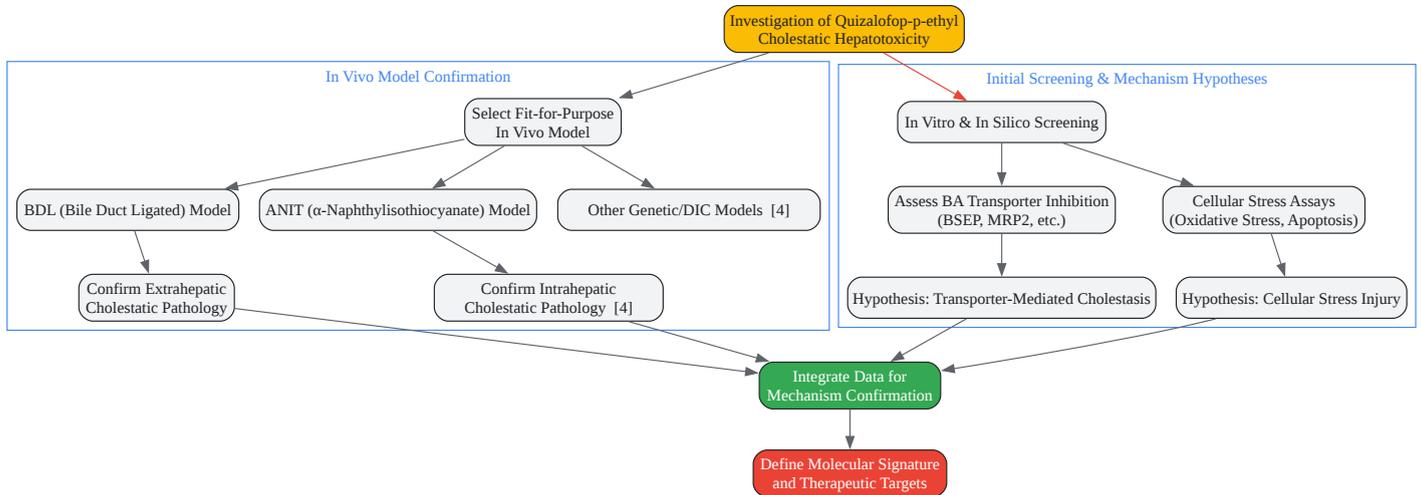
While the exact pathway in human hepatocytes is not fully mapped, current research points to several plausible mechanisms. The table below summarizes the main clues and the models in which they were observed.

Proposed Mechanism	Experimental Model / Context	Key Findings / Hypotheses
Immune-Mediated Injury	Human case report [1]	Clinical presentation was described as "autoimmune drug-induced liver injury," suggesting a potential immune component.
Oxidative Stress	<i>Microcystis aeruginosa</i> (Cyanobacterium) [2]	Exposure induced antioxidant enzymes (SOD, CAT) and increased lipid peroxidation (MDA levels), indicating oxidative damage.
Inhibition of Fatty Acid Synthesis	Target plants (as an herbicide) [3]	Known primary action is inhibition of acetyl-CoA carboxylase (ACCase); relevance to human hepatocyte toxicity is unconfirmed.
Metabolic Activation	Bacterial degradation studies [3]	Quizalofop-acid is a primary metabolite; its potential role in human hepatotoxicity requires investigation.

## Recommended Experimental Approaches

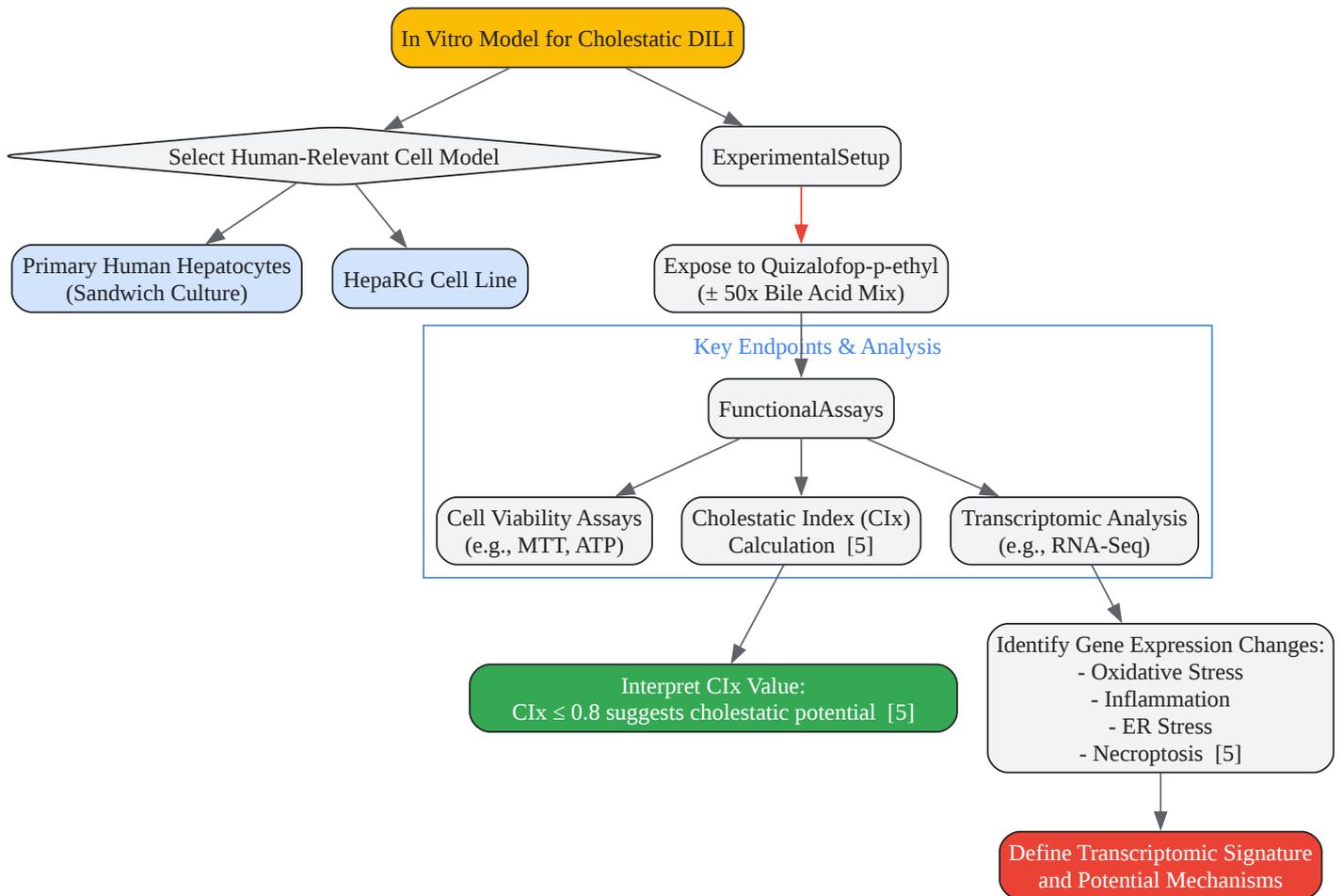
To systematically investigate the mechanism of **quizalofop**-p-ethyl-induced liver injury, you can adopt the following established experimental workflows for cholestatic DILI.

The diagram below outlines a general workflow for investigating drug-induced cholestatic liver injury, which can be applied to **quizalofop**-p-ethyl.



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For more detailed in vitro modeling, you can employ advanced cell models and specific indices to quantify the cholestatic potential, as shown in the workflow below.



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## Key Takeaways for Your Troubleshooting Guide

- **Clinical Relevance is Established:** Quizalofop-p-ethyl is a confirmed, though likely rare, cause of mixed cholestatic/hepatocellular liver injury in humans with a clear occupational exposure link [1].
- **Mechanisms are Not Fully Elucidated:** Current evidence is insufficient to define a precise molecular pathway. The primary herbicidal mechanism (ACCase inhibition) may not be directly relevant in human liver cells.
- **Focus on Cholestasis Models:** Given the clinical presentation, your experimental designs should prioritize models and assays specific for drug-induced cholestasis (e.g., BSEP inhibition, bile acid accumulation, use of the Cholestatic Index) [5] [4].
- **Investigate Oxidative Stress:** Data from ecotoxicology studies strongly suggest that oxidative stress is a promising avenue to explore in human-relevant liver models [2].

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## References

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To cite this document: Smolecule. [quizalofop-P-ethyl cholestatic hepatocellular liver injury mechanism]. Smolecule, [2026]. [Online PDF]. Available at:

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